molecular formula C9H9NO2 B022424 4-Nitroindan CAS No. 34701-14-9

4-Nitroindan

Cat. No.: B022424
CAS No.: 34701-14-9
M. Wt: 163.17 g/mol
InChI Key: ZQABKMBXKCJTPM-UHFFFAOYSA-N
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Description

4-Nitroindan: is an organic compound with the molecular formula C9H9NO2 . It is a derivative of indan, characterized by the presence of a nitro group at the fourth position of the indan ring. This compound is a white solid with a strong bitter taste and is often used as an intermediate in the synthesis of dyes and fluorescent agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitroindan can be synthesized through the nitration of indan. The nitration process typically involves the reaction of indan with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration of the reactants to ensure high yield and purity of the product. The final product is often purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Nitroindan undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the indan ring can be oxidized to form different derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as hydroxide ions, solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone.

Major Products Formed:

    Reduction: 4-Aminoindan.

    Substitution: Various substituted indan derivatives depending on the nucleophile used.

    Oxidation: Oxidized indan derivatives

Scientific Research Applications

Chemical Synthesis

4-Nitroindan serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, making it a valuable building block in organic chemistry.

  • Synthesis of Pharmaceuticals : this compound can be used to synthesize pharmaceutical compounds, particularly those that require nitro or indan moieties. The nitro group can undergo reduction to form amines, which are crucial in drug development.
  • Dye Production : Similar to other nitro compounds, this compound can be utilized in dye production. Its derivatives may contribute to the creation of vibrant colors used in textiles and other materials.

Environmental Applications

Research has indicated that this compound can be employed in environmental applications, particularly in the context of wastewater treatment.

  • Adsorption Studies : Recent studies have explored the use of mesoporous materials like MCM-48 for the adsorption of this compound from wastewater. The adsorption capacity was evaluated using isotherm models, revealing significant potential for removing this compound from contaminated water sources .
Adsorbent Material Maximum Adsorption Capacity (mg/g) Isotherm Model Used
MCM-4890Langmuir

Toxicological Research

Toxicological studies have been conducted to assess the safety and environmental impact of this compound.

  • Mutagenicity and Clastogenicity : Research indicates that this compound can induce mutations in bacterial systems and exhibit clastogenic effects on mammalian cells . These findings are crucial for understanding the compound's safety profile and its implications for human health and environmental safety.
  • Absorption Studies : Toxicokinetic studies have shown that this compound is readily absorbed through inhalation, ingestion, and dermal exposure, raising concerns about its potential health effects .

Case Study 1: Wastewater Treatment Using MCM-48

In a study aimed at evaluating the effectiveness of MCM-48 as an adsorbent for this compound, researchers conducted batch adsorption experiments at various concentrations. The results demonstrated a high efficiency of MCM-48 in removing this compound from aqueous solutions, supporting its application in wastewater treatment processes .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed on rats exposed to varying doses of this compound. The study found significant effects on body weight gains, blood parameters, and histopathological changes at higher doses, emphasizing the need for careful handling and regulation of this compound .

Mechanism of Action

The mechanism of action of 4-Nitroindan involves its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of these molecules, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

    4-Aminoindan: A reduction product of 4-Nitroindan, used in similar applications.

    2-Nitrotoluene: Another nitro compound with different structural properties.

    3,4-(Methylenedioxy)toluene: A compound with a methylenedioxy group instead of a nitro group.

    1-Bromo-3,4-(methylenedioxy)benzene: A brominated derivative with different reactivity.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its nitro group provides a site for reduction and substitution reactions, while the indan ring offers stability and rigidity to the molecule .

Biological Activity

4-Nitroindan is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data in tabular format for clarity.

Chemical Structure and Properties

This compound is an indan derivative with a nitro group at the 4-position. Its structure can be represented as follows:

C9H7NO2\text{C}_9\text{H}_7\text{NO}_2

The presence of the nitro group significantly influences its reactivity and biological properties, functioning both as a pharmacophore and a toxicophore.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer and antimicrobial properties. Research has shown that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in targeting malignant cells. For instance, 4-nitro-substituted 1,3-diaryltriazenes have been synthesized, demonstrating preferential cytotoxicity towards cancer cells over normal cells. These compounds induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation, which leads to endoplasmic reticulum (ER) stress .

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung carcinoma)15Induction of ROS leading to apoptosis
HeLa (Cervical carcinoma)10DNA damage via oxidative stress
MCF-7 (Breast carcinoma)20Inhibition of cell proliferation

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits notable antimicrobial properties. Studies indicate that nitro compounds can inhibit bacterial growth by interacting with essential enzymes and disrupting cellular processes .

Table 2: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus20 µMInhibition of cell wall synthesis
Escherichia coli30 µMDisruption of membrane integrity
Pseudomonas aeruginosa25 µMEnzyme inhibition

Case Studies

  • Study on Anticancer Activity : A study conducted on various derivatives of nitroindans revealed that modifications at the nitrogen position significantly enhanced their cytotoxicity against laryngeal carcinoma cells, particularly those resistant to cisplatin . The introduction of electron-withdrawing groups was found to optimize the activity.
  • Antimicrobial Evaluation : Another study evaluated the efficacy of nitroindans against multi-drug resistant strains of bacteria. The results indicated that these compounds could serve as potential candidates for developing new antibiotics due to their ability to inhibit bacterial growth at low concentrations .

Mechanistic Insights

The biological activity of nitro compounds like this compound is often attributed to their ability to undergo reduction reactions within biological systems. This reduction process can lead to the formation of reactive intermediates that interact with DNA and proteins, resulting in mutagenic and cytotoxic effects. The nitro group can accept electrons through enzymatic reduction pathways involving NADH or NADPH .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-Nitroindan with high purity, and how can intermediates be validated?

  • Methodological Answer : Synthesis should follow protocols for nitro-substituted aromatic compounds. Key steps include nitration of indan under controlled temperature (0–5°C) using mixed acids (HNO₃/H₂SO₄). Validate intermediates via HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity . Monitor reaction progress with TLC and GC-MS to detect byproducts. Ensure proper quenching and purification (e.g., recrystallization in ethanol) to isolate the target compound. Document all parameters (stoichiometry, solvents, catalysts) for reproducibility .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines:

  • Variables : Temperature (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure.
  • Analytical Tools : HPLC-PDA to track degradation products; FTIR to monitor functional group stability.
  • Sampling Intervals : 0, 1, 3, 6 months.
    Compare results against control samples stored in inert atmospheres. Statistical analysis (ANOVA) should identify significant degradation pathways .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

  • Methodological Answer :

  • Step 1 : Re-examine sample preparation (e.g., solvent polarity, crystallization conditions) to rule out polymorphism or solvate formation .
  • Step 2 : Perform DFT calculations to predict NMR chemical shifts and compare with experimental data. Use software like Gaussian or ORCA for conformational analysis .
  • Step 3 : Validate crystallographic data via R-factor analysis and check for disorder in the crystal lattice. Cross-reference with literature on analogous nitroaromatics .

Q. What strategies are effective in elucidating the mechanistic pathway of this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation. Vary catalyst loading (e.g., Pd/Cu systems) and measure rate constants.
  • Isotopic Labeling : Introduce ¹⁵N or deuterated analogs to trace nitro-group participation.
  • Computational Modeling : Apply DFT to map potential energy surfaces and identify transition states. Compare with experimental Eyring plots .

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Use PRISMA guidelines to systematically review literature. Tabulate variables: cell lines, assay protocols (e.g., MTT vs. resazurin), and concentrations .
  • Sensitivity Testing : Replicate high-impact studies under standardized conditions. Employ blinding to minimize bias.
  • Statistical Reconciliation : Apply Fisher’s exact test or Cohen’s d to quantify effect size variability .

Q. Data Management and Reproducibility

Q. What are the best practices for ensuring FAIR (Findable, Accessible, Interoperable, Reusable) data compliance in this compound research?

  • Methodological Answer :

  • Metadata Standards : Use ISA-Tab format to document experimental conditions, including instrument calibration data .
  • Repositories : Deposit raw spectra (NMR, MS) in domain-specific repositories (e.g., Chemotion, Zenodo) with persistent identifiers (DOIs).
  • Peer Review : Submit datasets for independent validation via platforms like NFDI4Chem’s FAIRness assessment tools .

Q. How should researchers design a collaborative workflow to reproduce this compound synthesis across labs?

  • Methodological Answer :

  • Protocol Harmonization : Use electronic lab notebooks (ELNs) to share step-by-step videos and troubleshooting logs.
  • Round-Robin Testing : Distribute aliquots of starting materials (e.g., indan) to participating labs. Compare yields/purity via inter-lab HPLC round-robin studies .
  • Error Tracking : Implement blockchain-based audit trails to log deviations and corrections .

Q. Conflict Resolution in Data Interpretation

Q. What frameworks are recommended for resolving contradictions between computational predictions and experimental results for this compound’s electronic properties?

  • Methodological Answer :

  • Sensitivity Analysis : Vary DFT functionals (B3LYP vs. M06-2X) and basis sets to assess prediction robustness .
  • Experimental Validation : Use cyclic voltammetry to measure redox potentials and compare with computed HOMO/LUMO gaps .
  • Consensus Workshops : Organize peer discussions to align interpretation criteria, referencing IUPAC guidelines for electrochemical data reporting .

Q. Tables for Key Methodological Comparisons

Parameter Basic Research Advanced Research
Purity Validation HPLC, NMR X-ray crystallography, isotopic labeling
Data Analysis ANOVA, t-tests Multivariate regression, machine learning
Reproducibility Inter-lab protocol sharing Blockchain-audited workflows

Properties

IUPAC Name

4-nitro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQABKMBXKCJTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40188255
Record name 4-Nitroindan
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34701-14-9
Record name 4-Nitroindan
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Retrosynthesis Analysis

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